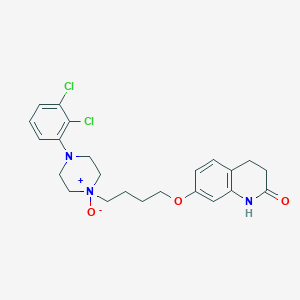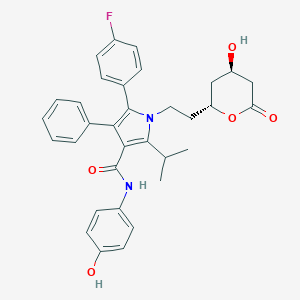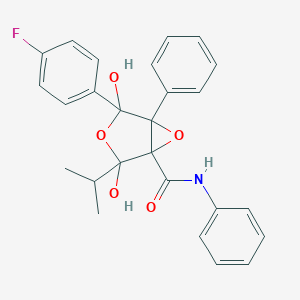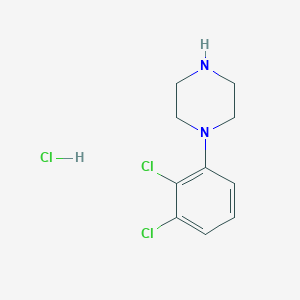
Bivalirudin
Übersicht
Beschreibung
Bivalirudin is a synthetic peptide that functions as a direct thrombin inhibitor. It is used primarily as an anticoagulant in medical procedures such as percutaneous coronary intervention. This compound is a synthetic congener of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech, Hirudo medicinalis .
Wissenschaftliche Forschungsanwendungen
Bivalirudin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Pharmakologie: Forschung zu seiner Pharmakokinetik und Pharmakodynamik, um die Dosierung und Verabreichung zu optimieren.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch direkte Bindung an Thrombin, ein Schlüsselenzym im Blutgerinnungsprozess. Es bindet sowohl an die katalytische Stelle als auch an die Anionen-bindende Exosite von Thrombin und verhindert so die Umwandlung von Fibrinogen in Fibrin, die für die Gerinnselbildung unerlässlich ist. Diese Bindung ist reversibel, da Thrombin die Thrombin-Bivalirudin-Bindung langsam spaltet und so die Thrombinaktivität wiederherstellt .
Ähnliche Verbindungen:
Hirudin: Ein natürlich vorkommender Thrombininhibitor, der im Speichel von Blutegeln gefunden wird.
Argatroban: Ein synthetischer direkter Thrombininhibitor, der bei Patienten mit Heparin-induzierter Thrombozytopenie eingesetzt wird.
Dabigatran: Ein oraler direkter Thrombininhibitor, der zur Schlaganfallprävention bei Vorhofflimmern eingesetzt wird
Einzigartigkeit von this compound: this compound ist durch seine synthetische Natur einzigartig, die eine konstante Produktion und Reinheit ermöglicht. Im Gegensatz zu Hirudin, das aus Blutegeln gewonnen wird, kann this compound im großen Maßstab unter Verwendung der SPPS hergestellt werden. Es hat auch eine kürzere Halbwertszeit im Vergleich zu anderen direkten Thrombininhibitoren, was eine präzisere Steuerung der Antikoagulation ermöglicht .
Wirkmechanismus
Target of Action
Bivalirudin is a direct thrombin inhibitor . Thrombin is a serine proteinase that plays a central role in the thrombotic process . This compound mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin .
Mode of Action
This compound’s mode of action involves reversible inhibition of thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . The action of this compound is reversible because thrombin will slowly cleave the thrombin-bivalirudin bond which recovers the active site of thrombin .
Biochemical Pathways
This compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This action disrupts the coagulation cascade, reducing the risk of clot formation and subsequent thrombotic events.
Pharmacokinetics
Following intravenous administration, this compound exhibits linear pharmacokinetics. The mean steady-state concentration is 12.3 ± 1.7 μg/mL after administration of an intravenous bolus of 1 mg/kg followed by a 2.5 mg/kg/hr intravenous infusion given over 4 hours . This compound is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . Its elimination half-life is approximately 25 minutes in patients with normal renal function .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of thrombin-induced platelet aggregation and the inhibition of collagen-induced platelet procoagulant activity . These effects contribute to the drug’s anticoagulant properties, reducing the risk of thrombotic events in patients undergoing procedures such as percutaneous coronary intervention .
Action Environment
Environmental factors, particularly renal function, can influence the action, efficacy, and stability of this compound. Patients with moderate or severe renal dysfunctions are exposed to drug accumulation and subsequent bleeding, the major adverse effect reported . Therefore, dose adjustments may be necessary in these patients to ensure safe and effective use of this compound .
Biochemische Analyse
Biochemical Properties
Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin . Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus . It interacts with thrombin, a key enzyme in the coagulation cascade, to prevent the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation .
Cellular Effects
This compound has a significant impact on various types of cells, particularly blood cells involved in coagulation. By inhibiting thrombin, this compound prevents platelet activation and aggregation, a key step in blood clot formation . This can influence cell signaling pathways related to coagulation and inflammation .
Molecular Mechanism
This compound mediates an inhibitory action on thrombin by directly and specifically binding to both the catalytic site and anion-binding exosite of circulating and clot-bound thrombin . The action of this compound is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond which recovers the active site of thrombin .
Temporal Effects in Laboratory Settings
This compound has a half-life of approximately 25 minutes in patients with normal renal function . Over time, it is cleared from plasma by a combination of renal mechanisms and proteolytic cleavage . In laboratory settings, the effects of this compound can be monitored using clotting or chromogenic assays .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to be dose-dependent
Metabolic Pathways
This compound is metabolized through proteolytic cleavage and renal mechanisms, with 80% undergoing proteolytic cleavage . It does not induce any impairment of the Protein C pathway, which function remains preserved .
Transport and Distribution
This compound is administered intravenously . It is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bivalirudin wird unter Verwendung der Festphasenpeptidsynthese (SPPS) mit Fmoc-Chemie (9-Fluorenylmethyloxycarbonyl) synthetisiert. Die Synthese beinhaltet die sequentielle Zugabe von Fmoc-geschützten Aminosäuren zu einer an einem Harz gebundenen Peptidkette. Das Peptid wird dann vom Harz abgespalten und gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische SPPS. Das Verfahren umfasst die folgenden Schritte:
Festphasenpeptidsynthese: Sequentielle Zugabe von Fmoc-geschützten Aminosäuren zu einer an einem Harz gebundenen Peptidkette.
Abspaltung und Entschützung: Das Peptid wird vom Harz abgespalten und mit Trifluoressigsäure entschützt.
Reinigung: Das rohe Peptid wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu erreichen
Analyse Chemischer Reaktionen
Reaktionstypen: Bivalirudin unterliegt hauptsächlich Hydrolyse und proteolytischer Spaltung. Es nimmt aufgrund seiner Peptidnatur nicht an typischen organischen Reaktionen wie Oxidation, Reduktion oder Substitution teil .
Häufige Reagenzien und Bedingungen:
Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Proteolytische Spaltung: Enzymatische Spaltung durch Proteasen kann auftreten und zum Abbau des Peptids führen.
Hauptprodukte: Die Hauptprodukte, die durch Hydrolyse und proteolytische Spaltung von this compound gebildet werden, sind kleinere Peptidfragmente und Aminosäuren .
Vergleich Mit ähnlichen Verbindungen
Hirudin: A naturally occurring thrombin inhibitor found in leech saliva.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation
Uniqueness of Bivalirudin: this compound is unique due to its synthetic nature, which allows for consistent production and purity. Unlike hirudin, which is derived from leeches, this compound can be produced on a large scale using SPPS. It also has a shorter half-life compared to other direct thrombin inhibitors, allowing for more precise control of anticoagulation .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOABEOLEUMC-GEJPAHFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H138N24O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155847 | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits the action of thrombin by binding both to its catalytic site and to its anion-binding exosite. Thrombin is a serine proteinase that plays a central role in the thrombotic process, acting to cleave fibrinogen into fibrin monomers and to activate Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework which stabilizes the thrombus; thrombin also activates Factors V and VIII, promoting further thrombin generation, and activates platelets, stimulating aggregation and granule release. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128270-60-0 | |
| Record name | Bivalirudin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128270600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bivalirudin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bivalirudin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















